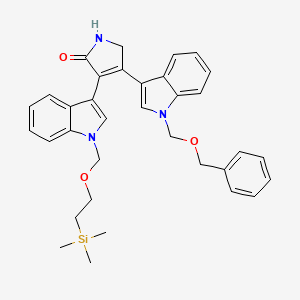

4-(1-(苄氧甲基)-1H-吲哚-3-基)-3-(1-((2-(三甲基甲硅烷基)-乙氧基)甲基)-1H-吲哚-3-基)-1H-吡咯-2(5H)-酮

描述

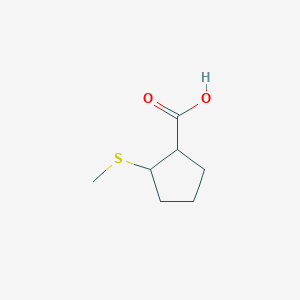

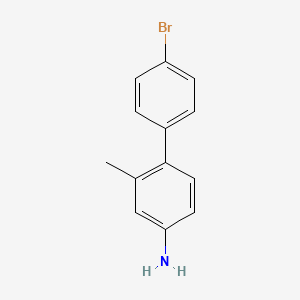

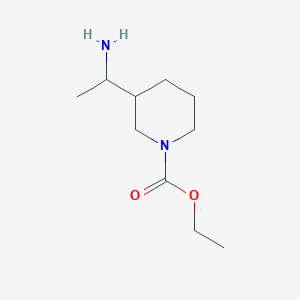

The compound is a complex organic molecule with two indole groups and a pyrrole group. Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the indole and pyrrole groups means that the compound would have aromatic stability .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and pyrrole groups, as well as the benzyloxymethyl and trimethylsilyl groups. Indoles are known to undergo electrophilic substitution reactions more readily than benzene .科学研究应用

Pharmaceutical Intermediates

Indole derivatives are commonly used as intermediates in the synthesis of pharmaceuticals. The compound’s structure suggests potential utility in the development of drugs due to the presence of indole, which is a core structure in many pharmacologically active molecules . Its complex structure could be a precursor in the synthesis of compounds with antiviral, anti-inflammatory, or anticancer properties.

Antiviral Research

Indole derivatives have shown promise as antiviral agents. The compound could be investigated for its efficacy against various RNA and DNA viruses, leveraging its indole moieties which have been reported to exhibit inhibitory activity against viruses like influenza A and Coxsackie B4 virus .

Cancer Therapeutics

The structural complexity of this compound, with multiple indole units, may allow it to interact with tubulin—a protein critical in cell division. This interaction could inhibit tubulin polymerization, a promising mechanism for anticancer drugs, as it can potentially arrest cancer cell growth .

Organic Synthesis

In organic chemistry, the trimethylsilyl group is often used as a protective group or as a precursor to other chemical transformations. This compound, with its trimethylsilyl moiety, could be valuable in the synthesis of other complex organic molecules, serving as a key intermediate or reagent .

Analytical Chemistry

The compound’s structure indicates potential use in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) as a silylating agent. Silylation helps in the formation of volatile derivatives of compounds, facilitating their analysis via GC-MS .

Steroid Hormone Detection

Given the compound’s structural features, it may be useful in the detection of steroid hormones such as 17-alfa-ethynylestradiol and estrone. This application is particularly relevant in the field of endocrinology and for the study of hormone-related disorders .

Plant Biology

Indole derivatives play a significant role in plant biology as they are structurally similar to plant hormones like indole-3-acetic acid. This compound could be used in research related to the synthesis or modulation of plant hormones, impacting studies on plant growth and development .

未来方向

属性

IUPAC Name |

3-[1-(phenylmethoxymethyl)indol-3-yl]-4-[1-(2-trimethylsilylethoxymethyl)indol-3-yl]-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H37N3O3Si/c1-41(2,3)18-17-39-23-37-21-30(27-14-8-10-16-32(27)37)33-28(19-35-34(33)38)29-20-36(31-15-9-7-13-26(29)31)24-40-22-25-11-5-4-6-12-25/h4-16,20-21H,17-19,22-24H2,1-3H3,(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIITZFCGHFDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=C(C2=CC=CC=C21)C3=C(CNC3=O)C4=CN(C5=CC=CC=C54)COCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H37N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Benzyloxymethyl)-1H-indol-3-yl)-3-(1-((2-(trimethylsilyl)-ethoxy)methyl)-1H-indol-3-yl)-1H-pyrrol-2(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)

![1,9-Dioxaspiro[5.5]undecan-4-ol](/img/structure/B1529400.png)